Blue flavin

Description

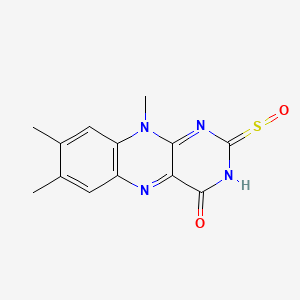

Structure

3D Structure

Properties

CAS No. |

86189-63-1 |

|---|---|

Molecular Formula |

C13H12N4O2S |

Molecular Weight |

288.33 g/mol |

IUPAC Name |

7,8,10-trimethyl-2-sulfinylbenzo[g]pteridin-4-one |

InChI |

InChI=1S/C13H12N4O2S/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(15-11)20-19/h4-5H,1-3H3,(H,16,18) |

InChI Key |

IXYGPUFAQIGWQJ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=S=O)NC(=O)C3=N2)C |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=S=O)NC(=O)C3=N2)C |

Other CAS No. |

86189-63-1 |

Synonyms |

lue flavin flavin 2-S-oxide |

Origin of Product |

United States |

Photophysical Mechanisms of Blue Flavin Formation and Action

Light Absorption and Excited State Dynamics

Blue flavin domains, which are protein photosensors, utilize a flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) chromophore to absorb blue light, typically around 450 nm. uea.ac.uk This absorption event promotes the flavin from its ground state (S₀) to an electronically excited singlet state (S₁), initiating a cascade of photophysical and photochemical events. nih.govnih.gov The dynamics of this excited state are complex and often characterized by non-single-exponential relaxation, suggesting a diversity of structural conformations and photochemical outcomes. acs.orgnih.gov The protein environment plays a crucial role in tuning the underlying photochemical reactions and structural dynamics of the flavin cofactor. nih.govnih.gov

Singlet and Triplet Excited State Formation

Upon absorption of a photon in the blue region of the spectrum, the flavin chromophore is promoted from its ground electronic state (S₀) to the first excited singlet state (S₁). researchgate.netrsc.org This S₀→S₁ transition corresponds to the primary absorption band of oxidized flavins. nih.gov The initially formed S₁ state is short-lived, with lifetimes typically in the nanosecond range. nih.govscispace.com From this singlet excited state, the flavin can either return to the ground state via fluorescence or non-radiative decay, or it can undergo intersystem crossing to form a longer-lived triplet excited state (T₁). researchgate.netrsc.orgresearchgate.net The formation of the triplet state is a key step in the photocycle of many flavoproteins, as this state is often the reactive species that initiates subsequent chemical reactions. researchgate.netnih.gov

Intersystem Crossing Pathways

Intersystem crossing (ISC) is the process by which the molecule transitions from the singlet excited state (S₁) to the triplet excited state (T₁). researchgate.net This process is formally spin-forbidden but is facilitated by spin-orbit coupling. In flavins, the quantum yield of triplet formation can be significant, ranging from 0.2 to 0.6 in aqueous solution. nih.govresearchgate.net The rate of ISC is influenced by the specific flavin derivative and its environment. scispace.com For instance, in some photoreceptors, ISC occurs on a nanosecond timescale. nih.gov This pathway competes with other de-excitation channels of the S₁ state, such as fluorescence and internal conversion. nih.gov The triplet state generated via ISC is a critical intermediate, possessing a longer lifetime than the singlet state, which allows for diffusion-controlled reactions with other molecules. researchgate.netnih.gov

Non-radiative Decay Mechanisms

Non-radiative decay pathways are crucial processes that compete with fluorescence and triplet state formation, returning the excited flavin to the ground state without the emission of a photon. fiveable.me Ultrafast studies of BLUF domains consistently reveal that the relaxation of the flavin excited state is non-single-exponential, indicating the presence of multiple decay pathways and a heterogeneous population of ground-state conformers. uea.ac.uknih.govresearcher.life These decay mechanisms include internal conversion and vibrational relaxation, where electronic energy is converted into vibrational energy and dissipated as heat to the surroundings. fiveable.me In some BLUF domains, the excited state decays back to the original ground state within a nanosecond, but into a modified hydrogen-bonding network, which is a key feature of the signaling state. acs.orgnih.gov The efficiency of these non-radiative pathways is influenced by the flexibility of the flavin's isoalloxazine ring and its interactions with the surrounding protein matrix. nih.govfiveable.me

| Property | Value | Compound | Reference |

| Absorption Maximum (S₀→S₁) | ~450 nm | Oxidized Flavin | uea.ac.uk |

| Singlet Excited State Lifetime | ~4 ns | Flavin Mononucleotide (FMN) | nih.gov |

| Triplet Formation Time Constant | ~3 ns | FMN in LOV2 Domain | nih.gov |

| Intersystem Crossing (ISC) Quantum Yield | 0.2 - 0.6 | Flavin in solution | nih.gov |

| Fluorescence Emission Maximum | ~530 nm | Oxidized Flavin | nih.gov |

Photoinduced Electron Transfer Processes

Following photoexcitation, the flavin excited state is a potent redox agent, capable of engaging in electron transfer reactions that are central to the photosensing mechanism. These reactions typically involve conserved amino acid residues within the flavin-binding pocket, most notably tyrosine and tryptophan. researchgate.netnih.gov The transfer of an electron to the excited flavin initiates the formation of radical intermediates, which are key to driving the subsequent structural changes associated with signal transduction. nih.govacs.org

Single Electron Transfer (SET) Reactions

A primary photochemical event in many this compound sensors is a single electron transfer (SET) from a nearby electron-donating amino acid, typically a conserved tyrosine, to the photoexcited flavin. nih.govacs.org This SET reaction results in the formation of a radical pair, consisting of a flavin anionic semiquinone radical (FAD•⁻ or FMNH•) and a neutral tyrosyl radical (Tyr•). researchgate.netacs.org In some cases, a tryptophan residue can also act as the electron donor. nih.gov The formation of these flavin radicals has been observed during the photocycle of several BLUF proteins. acs.org The lifetime of this radical pair state is often very short, on the picosecond to nanosecond timescale, as it rapidly undergoes subsequent reaction steps. nih.gov This initial charge separation is considered a driving force for the downstream signaling events. nih.gov

Proton-Coupled Electron Transfer (PCET) Mechanisms

The photoswitching functionality of BLUF domains is achieved through a unique two-way proton-coupled electron transfer (PCET) mechanism. nih.govpnas.org Following the initial electron transfer, a proton is transferred from the newly formed tyrosyl radical to the flavin semiquinone, a process often mediated by a conserved glutamine residue. nih.govpnas.org This results in the formation of a neutral flavin semiquinone radical (FADH• or FMNH•). nih.gov Studies using kinetic isotope effects (substituting hydrogen with deuterium) have shown that the forward PCET, which occurs in the range of 100 to 350 picoseconds, is a concerted process where the electron and proton are transferred together. pnas.orgnih.gov

Subsequently, a reverse PCET process occurs, where the flavin and tyrosine radicals recombine to reform the ground state flavin and tyrosine, but with a rearranged hydrogen-bond network involving the glutamine. acs.orgpnas.org This reverse step is crucial for triggering the functional protein conformational change. pnas.org In functional wild-type proteins, this reverse PCET can be remarkably fast, occurring on the order of tens of picoseconds, and is characterized by a large kinetic isotope effect, suggesting it is driven by proton transfer. pnas.orgnih.gov The entire PCET cycle effectively translates the initial light signal into a structural change in the protein. digitellinc.com

| Process | Rate / Time Constant | Kinetic Isotope Effect (kH/kD) | System | Reference |

| Forward PCET | 105 ps - 344 ps | ~1.8 - 2.4 | OaPAC BLUF Domain | pnas.orgnih.gov |

| Reverse PCET | 31 ps | ~4.0 | OaPAC BLUF Domain (WT) | pnas.orgnih.gov |

| Radical Pair Lifetime | < 100 ps to several ns | Not specified | Slr1694 BLUF Domain | nih.gov |

Radical Pair Formation and Spin Dynamics

The photophysical mechanisms of this compound are fundamentally rooted in the formation and subsequent evolution of spin-correlated radical pairs (SCRPs) upon blue-light absorption. mdpi.com This process, known as the Radical Pair Mechanism (RPM), is central to the function of flavin-based photoreceptors like cryptochromes and photolyases and underpins their sensitivity to external magnetic fields. nih.govresearchgate.netbiorxiv.org

Upon excitation by blue light, the flavin cofactor, typically Flavin Adenine Dinucleotide (FAD), is promoted to an excited singlet state (¹FAD*). nih.govresearchgate.net This excited state is a potent oxidizer, initiating an ultrafast intra-protein electron transfer (ET) from a nearby amino acid residue. acs.orgnih.gov In many flavoproteins, such as cryptochromes, this electron transfer occurs sequentially along a conserved chain of tryptophan (Trp) residues. mdpi.comnih.govresearchgate.net The initial electron transfer quenches the excited flavin, creating a spin-correlated radical pair, typically consisting of a flavin semiquinone anion radical (FAD•⁻) and a tryptophan cation radical (TrpH•⁺). researchgate.netacs.org Because this process originates from the singlet excited state of the flavin and is faster than intersystem crossing, the radical pair is initially formed in a singlet spin state (¹[FAD•⁻ TrpH•⁺]). nih.gov

In other systems, or with free flavins, rapid intersystem crossing from the excited singlet flavin can populate a long-lived triplet state, which is subsequently quenched by an electron donor, leading to the formation of a triplet-born radical pair (³[F•⁻ D•⁺]). nih.govacs.org The initial spin state of the radical pair is a critical determinant of its subsequent fate. acs.org

Table 1: Key Events in this compound Radical Pair Formation

| Step | Event | Precursor State | Resulting State / Species | Typical Timescale |

|---|---|---|---|---|

| 1 | Photoexcitation | Ground State Flavin (FAD) | Singlet Excited Flavin (¹FAD*) | Femtoseconds |

| 2 | Electron Transfer (ET) | ¹FAD* + Electron Donor (e.g., Trp) | Singlet Radical Pair ¹[FAD•⁻ TrpH•⁺] | Picoseconds |

| 3 | Proton Transfer | ¹[FAD•⁻ TrpH•⁺] | ¹[FADH• Trp•] | Microseconds nih.gov |

| 4 | Intersystem Crossing (ISC) (Alternative Pathway) | Singlet Excited Flavin (¹FAD*) | Triplet Excited Flavin (³FAD*) | Nanoseconds |

| 5 | Electron Transfer (ET) (Alternative Pathway) | ³FAD* + Electron Donor (e.g., D) | Triplet Radical Pair ³[F•⁻ D•⁺] | Nanoseconds |

Once formed, the spin-correlated radical pair is not static. The spins of the two unpaired electrons interact with each other and with the magnetic fields of nearby atomic nuclei (hyperfine interactions). acs.org These interactions drive a coherent quantum mechanical oscillation between the singlet (S) and triplet (T) spin states of the radical pair. nih.govresearchgate.net The triplet state has three sublevels (T₊₁, T₀, T₋₁), which are degenerate in the absence of an external magnetic field. acs.org

An external magnetic field, even one as weak as the Earth's, can influence the rate of this singlet-triplet interconversion. biorxiv.orgaip.org The field lifts the degeneracy of the T₊₁ and T₋₁ sublevels, thereby inhibiting transitions between the singlet state and these two triplet sublevels, while primarily leaving the S ↔ T₀ mixing unaffected. acs.org

The fate of the radical pair is governed by the competition between this spin mixing and spin-selective recombination reactions. nih.gov Recombination to the ground state, reforming the original flavin and electron donor, is generally only possible from the singlet state as it is spin-allowed. mdpi.comnih.gov The triplet state is often considered "unreactive" in terms of direct recombination. nih.gov

This spin-selective reactivity is the source of magnetic field effects (MFEs) on the reaction yields and kinetics. nih.govacs.org

For a singlet-born radical pair, an external magnetic field slows the conversion to the unreactive triplet state, which can increase the probability of recombination from the singlet state. acs.org

For a triplet-born radical pair, an external magnetic field slows the conversion to the reactive singlet state, thereby decreasing the rate of recombination and increasing the lifetime and yield of the free radicals that escape the initial solvent cage. nih.govacs.org This results in a "positive" MFE on the radical yield. acs.org For instance, in a system of Flavin Mononucleotide (FMN) with hen egg-white lysozyme, a 0.25 T static field was found to increase the radical yield by 13%, indicating a triplet-born radical pair. nih.gov

Table 2: Spin Dynamics and Competing Processes in Flavin Radical Pairs

| Process | Description | Driving Force / Influence | Spin State Dependence |

|---|---|---|---|

| Singlet-Triplet (S-T) Interconversion | Coherent oscillation between singlet and triplet spin states of the radical pair. | Hyperfine Interactions | Involves S, T₀, T₊₁, T₋₁ states. |

| Zeeman Interaction | Interaction with an external magnetic field that lifts the degeneracy of the triplet sublevels. | External Magnetic Field (B₀) | Affects S ↔ T₊₁/T₋₁ mixing rate. |

| Recombination (Back-ET) | Collapse of the radical pair back to the ground state molecules. | Electronic Coupling | Occurs exclusively or predominantly from the singlet state. nih.gov |

| Radical Escape/Separation | Physical separation of the radicals into the bulk solution, forming free radicals. | Brownian Motion | Generally considered spin-state unselective. nih.gov |

| Spin Relaxation | Incoherent processes that destroy the spin correlation of the pair. | Fluctuating local magnetic fields | Affects both singlet and triplet states, becomes significant for longer-lived pairs. acs.org |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Flavin Adenine Dinucleotide | FAD |

| Flavin Mononucleotide | FMN |

| Tryptophan | Trp |

| Flavin semiquinone anion radical | FAD•⁻ |

| Tryptophan cation radical | TrpH•⁺ |

| Neutral flavin semiquinone radical | FADH• |

Biochemical Roles and Enzymatic Interplay

Flavin-Dependent Oxidoreductases and Redox Cycling

Flavin-dependent oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions using a flavin cofactor, either flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD). nih.gov The catalytic cycle of these enzymes inherently involves the transition of the flavin cofactor through three distinct redox states: the fully oxidized quinone, the one-electron reduced semiquinone (which can be neutral 'blue' or anionic 'red'), and the two-electron reduced hydroquinone (B1673460). grinnell.edu The blue flavin semiquinone is a key intermediate in this redox cycling, facilitating the transfer of single electrons.

The formation and stabilization of the this compound radical are tightly controlled by the specific protein environment of the flavoenzyme. grinnell.edu This environment modulates the redox potential of the flavin, thereby influencing the kinetics and thermodynamics of the electron transfer steps. In many flavoenzymes, the blue semiquinone state is transient, existing for only a short duration during the catalytic cycle. However, its formation is essential for mediating electron flow between two-electron donors (like NADH) and one-electron acceptors (like cytochromes or iron-sulfur clusters), or vice versa. nih.gov

In some photoreceptor proteins, such as cryptochromes and photolyases, blue light absorption by the oxidized flavin can lead to the formation of the neutral flavin semiquinone. nih.govresearchgate.net This light-induced redox change initiates a cascade of conformational changes within the protein, ultimately leading to a physiological response. nih.gov This highlights the role of this compound not only in catalysis but also in biological signaling.

| Enzyme Class | Role of this compound (Neutral Semiquinone) | Example Enzyme |

| Flavin-dependent Monooxygenases | Transient intermediate in the reductive half-reaction where the oxidized flavin is reduced by NAD(P)H. | Phenylalanine hydroxylase |

| Flavin-dependent Dehydrogenases | Key intermediate in the transfer of electrons from a substrate to an electron acceptor. | Acyl-CoA dehydrogenase |

| Cryptochromes (Blue-light photoreceptors) | Formed upon blue light absorption, initiating a signaling cascade. | Arabidopsis thaliana Cryptochrome 1 |

| Photolyases | Involved in the light-dependent repair of UV-damaged DNA. | E. coli DNA photolyase |

Electron Bifurcation Mechanisms Involving Flavin Species

Flavin-based electron bifurcation (FBEB) is a fundamental mechanism of energy conservation in anaerobic microorganisms, and the this compound semiquinone is at the heart of this process. nih.govacs.org FBEB allows an enzyme to couple an exergonic (thermodynamically favorable) redox reaction to an endergonic (thermodynamically unfavorable) one. This is achieved by splitting a pair of electrons from a single donor, with one electron being transferred to a high-potential acceptor and the other to a low-potential acceptor. nih.gov

The key to this process is a special flavin cofactor within the bifurcating enzyme that exhibits inverted redox potentials. pnas.org This means that the potential for the second electron transfer (semiquinone to hydroquinone) is higher than that for the first (oxidized to semiquinone). This inversion makes the semiquinone state thermodynamically unstable and poised to donate electrons to both high and low potential pathways. pnas.org The neutral blue semiquinone is the critical branching point in this electron distribution.

A prime example of an FBEB enzyme is the NADH-dependent ferredoxin:NADP+ oxidoreductase (Nfn). In this enzyme, a central FAD cofactor accepts a hydride from NADPH to form the fully reduced hydroquinone. pnas.org This is followed by the bifurcation of electrons, where one electron is passed to a high-potential pathway to reduce NAD+, and the other is channeled through a low-potential pathway to reduce ferredoxin. pnas.org The formation of the transient this compound semiquinone is integral to this branching of electron flow.

| Electron Bifurcating Enzyme Complex | Electron Donor | High-Potential Acceptor | Low-Potential Acceptor | Role of this compound |

| NADH-dependent ferredoxin:NADP+ oxidoreductase (Nfn) | NADPH | NAD+ | Ferredoxin | Central branching point for electron distribution. pnas.org |

| Electron-transferring flavoprotein (EtfAB)-butyryl-CoA dehydrogenase (Bcd) | NADH | Crotonyl-CoA | Ferredoxin | Facilitates the coupling of an exergonic and an endergonic reaction. researchgate.net |

| [FeFe]-hydrogenase | H2 | NAD+ | Ferredoxin | Mediates the splitting of electrons from hydrogen. researchgate.net |

Interaction with Substrates and Cofactors in Catalytic Cycles

The reactivity of the this compound semiquinone is highly dependent on its interactions with substrates and cofactors within the enzyme's active site. These interactions are precisely orchestrated to ensure efficient and specific catalysis.

In many flavoenzymes, the binding of a substrate induces conformational changes that optimize the positioning of the flavin cofactor for electron transfer. For instance, in flavin-dependent monooxygenases, the substrate typically binds first, which can trigger a conformational change that facilitates the subsequent binding of NADPH and the reduction of the flavin. nih.gov

The interaction with nicotinamide (B372718) cofactors (NADH and NADPH) is fundamental to the function of a vast number of flavoenzymes. wikipedia.org The nicotinamide ring of NAD(P)H is positioned in close proximity to the isoalloxazine ring of the flavin, allowing for direct hydride transfer to form the flavin hydroquinone. The subsequent one-electron oxidation of the hydroquinone to the blue semiquinone can then occur, with the electron being passed to another acceptor.

The this compound radical can also directly interact with substrates. For example, in some enzymatic reactions, the flavin semiquinone may initiate a radical-based catalytic mechanism by abstracting a hydrogen atom from the substrate. The specific nature of these interactions is determined by the unique architecture of the enzyme's active site, which ensures that the this compound's reactivity is channeled towards the desired chemical transformation.

Structural and Molecular Determinants of Blue Flavin Function

Protein Environment Modulation of Flavin Properties

Hydrogen Bonding Networks and Conformational Dynamics

Hydrogen bonding networks play a critical role in modulating flavin properties within proteins. Interactions between the flavin's isoalloxazine ring, particularly at the N1 and O2 positions, and the protein's amino acid residues are crucial for regulating photocycle kinetics and stabilizing light-induced adducts nih.govfigshare.com. The N3 position of the flavin is frequently protonated and participates in extensive hydrogen bonding with protein side chains and the flavin's carbonyl groups (O2 and O4) nih.gov. These intricate hydrogen bond networks can significantly alter the flavin's electron distribution and its susceptibility to chemical modifications, thereby influencing its spectral properties and reactivity nih.govfigshare.comacs.org.

Conformational dynamics are intrinsically linked to the protein's modulation of flavin function. In light-sensing proteins such as those containing Light-Oxygen-Voltage (LOV) or Blue Light Using Flavin (BLUF) domains, photoexcitation of the flavin cofactor initiates structural rearrangements within the sensory core domain nih.govacs.orgnih.gov. These rearrangements, often involving the movement of helices or loops, are essential for signal transduction nih.govresearchgate.net. Single-molecule studies have demonstrated dynamic fluctuations in the distance between the flavin and nearby residues like tyrosine, indicating that proteins exist in multiple interconverting conformers that influence catalytic reactivity and signal propagation nih.govacs.org. Furthermore, changes in the flavin's oxidation state can trigger protein conformational shifts, which in turn orchestrate downstream signaling events ec2-big-nse.de.

Role of Conserved Amino Acid Residues (e.g., Gln, Tyr, Trp, Cys, Met)

Specific conserved amino acid residues are pivotal in shaping the flavin's microenvironment and governing its function.

Table 1: Key Conserved Amino Acid Residues in Flavin-Protein Interactions

| Amino Acid Residue | Primary Role(s) | Examples in Flavoproteins | Citations |

| Glutamine (Gln) | Hydrogen bonding, tautomerization, signal transduction, modulating flavin state | Forms hydrogen bonds with flavin C4=O and N5; undergoes side chain rotation/flip; stabilizes light-adapted states in BLUF/LOV domains. | pnas.orgacs.orgnih.govcornell.edu |

| Tyrosine (Tyr) | Hydrogen bonding, electron transfer, signal transduction | Involved in hydrogen bonding networks with flavin; acts as an electron donor to excited flavin; modulates flavin-protein distance and conformational dynamics. | nih.govacs.orgpnas.orgacs.orgnih.govcornell.edunih.govuea.ac.uk |

| Tryptophan (Trp) | Electron transfer, signal propagation | Acts as an electron donor to excited flavin; involved in charge separation and propagation of signals. | acs.orgnih.govnih.govuea.ac.ukohiolink.edu |

| Cysteine (Cys) | Covalent adduct formation (in LOV domains) | Forms a covalent bond with the flavin C4a position upon photoexcitation, initiating the photocycle and signal transduction in LOV proteins. | nih.govcornell.edupnas.orgresearchgate.netoup.com |

| Methionine (Met) | Modulating photoreduction, radical propagation, gating solvent access | Facilitates radical propagation and quenching; gates solvent access for flavin protonation; influences semiquinone formation. | nih.gov |

Glutamine (Gln): Conserved Gln residues are crucial for hydrogen bonding interactions with the flavin. In BLUF domains, Gln can undergo tautomerization and form critical hydrogen bonds with the flavin's C4=O group, stabilizing the light-adapted state pnas.orgacs.org. In LOV domains, Gln side chains can reorient in response to flavin protonation, adjusting hydrogen bonding networks and facilitating signal transduction nih.govcornell.edu.

Tyrosine (Tyr): Tyr residues frequently participate in hydrogen bonding with the flavin and can act as electron donors, contributing to photoinduced electron transfer events nih.govacs.orgpnas.orgacs.orgnih.govnih.govuea.ac.uk. These interactions help modulate flavin redox states and propagate conformational changes nih.govacs.orgnih.gov.

Tryptophan (Trp): Trp residues can also function as electron donors and are involved in mediating signal propagation and charge separation within flavoproteins acs.orgnih.govnih.govuea.ac.ukohiolink.edu.

Cysteine (Cys): In LOV-type photoreceptors, a conserved cysteine residue is essential for forming a covalent adduct with the flavin's C4a position upon light absorption. This adduct formation is a key step in the photocycle and signal transduction pathway nih.govcornell.edupnas.orgresearchgate.netoup.com.

Methionine (Met): Methionine residues have been observed to influence flavin photoreduction by facilitating radical propagation and gating solvent access for flavin protonation, thereby affecting the formation of semiquinone states nih.gov.

Flavin-Protein Adduct Formation and its Significance

The formation of protein-flavin adducts is a pivotal mechanism by which flavoproteins transmit signals, particularly evident in light-sensing proteins such as LOV domains nih.govcornell.eduresearchgate.netoup.combiorxiv.orgnih.gov. Upon photoexcitation of the flavin cofactor, these proteins typically form a covalent adduct, most commonly between the flavin's C4a position and a nearby cysteine residue nih.govcornell.edupnas.orgoup.com. This covalent linkage initiates a cascade of molecular events, and the resulting structural changes propagate through the protein, leading to allosteric modulation of effector domains and thus translating the light signal into a biochemical response nih.govnih.govoup.combiorxiv.org. Beyond covalent modifications, transient or stable adducts involving other positions, such as the flavin's N5 atom, have also been described, contributing to the diverse signaling capabilities of flavoproteins researchgate.net. The significance of these adducts lies in their capacity to alter the flavin's electronic state and the protein's conformation, thereby initiating downstream signaling pathways biorxiv.orgnih.gov.

Mechanisms of Signal Transduction and Propagation within Proteins

Signal transduction in flavoproteins is orchestrated through a series of molecular events initiated by flavin photoactivation or changes in its redox state. In photoreceptors like BLUF and LOV domains, light absorption by the flavin cofactor triggers conformational rearrangements within the sensory core domain nih.govacs.orgnih.gov. These structural changes are often relayed to other parts of the protein, such as effector domains, via α-helical linker elements nih.gov. The modulation of hydrogen bonding networks, influenced by conserved residues like Gln and Tyr, is central to these conformational shifts and the propagation of the signal pnas.orgacs.orgnih.govcornell.edu.

Changes in the flavin's redox state, from oxidized to semiquinone or hydroquinone (B1673460) forms, are fundamental to signal transduction in a broader range of flavoproteins, allowing them to function as versatile redox sensors nih.govchemrxiv.orgmdpi.com. These redox transitions can lead to alterations in protein structure and function, influencing processes such as transcriptional regulation and cellular adaptation nih.gov. The redistribution of hydrogen bonds, often triggered by changes in flavin oxidation state, can initiate protein conformational changes that orchestrate electron transfer events, thereby propagating the signal ec2-big-nse.de. The formation of flavin-protein adducts, as observed in LOV domains, represents a direct mechanism for transducing the light signal, leading to downstream functional outputs such as protein-protein interactions or altered DNA binding activity nih.govoup.combiorxiv.org.

Compound List:

FAD (Flavin adenine (B156593) dinucleotide)

FADH

FADH₂

FAD •À (Flavin adenine dinucleotide anionic radical)

FMN (Flavin mononucleotide)

FMN •À (Flavin mononucleotide anionic radical)

Formic acid

FMN semiquinone

FAD semiquinone

FMN hydroquinone

FAD hydroquinone

Flavin

Isoalloxazine

L-ornithine

NADP(H)

NADPH

NADH

Advanced Spectroscopic and Analytical Methodologies for Studying Blue Flavins

Time-Resolved Spectroscopy

Time-resolved spectroscopic techniques are indispensable for capturing the transient states and dynamic processes involving blue flavins, particularly their formation and decay during photochemical or enzymatic reactions.

Ultrafast Absorption and Fluorescence Spectroscopy

Ultrafast absorption and fluorescence spectroscopy provide high temporal resolution, enabling the observation of excited states and short-lived intermediates involved in flavin photochemistry. Studies have utilized these methods to track electron transfer events and structural rearrangements occurring on femtosecond to picosecond timescales researchgate.netnih.govd-nb.infovu.nlresearchgate.netindiana.eduohiolink.eduacs.org. For instance, in blue-light using flavin (BLUF) domains, ultrafast absorption spectroscopy has revealed the rapid formation of transient species, often associated with electron transfer from amino acid residues to the flavin cofactor, within picoseconds of photoexcitation nih.govvu.nlindiana.edu. Fluorescence spectroscopy, particularly time-resolved fluorescence, has been employed to monitor changes in the flavin's excited-state lifetime and quantum yield, which are sensitive to environmental factors and structural dynamics nih.govresearchgate.net. For example, studies on flavoproteins have observed fluorescence decays with lifetimes ranging from sub-picoseconds to nanoseconds, providing insights into excited-state deactivation pathways influenced by protein structure and solvation nih.govacs.orgresearchgate.net. The spectral characteristics of these transient species, including shifts in absorption and emission bands, offer clues about the electronic and structural changes occurring in the blue flavin state vu.nlacs.org.

Time-Resolved Infrared (TRIR) Spectroscopy

Time-resolved infrared (TRIR) spectroscopy, including two-dimensional infrared (2D-IR) spectroscopy, offers complementary information by probing vibrational modes, which are highly sensitive to molecular structure, hydrogen bonding, and protonation states aip.orgnih.govresearchgate.netrsc.orgrsc.org. TRIR studies on flavins have been instrumental in assigning specific vibrational bands to different redox and protonation states, including the semiquinone radical nih.govresearchgate.netrsc.org. For example, step-scan FTIR has been used to resolve laser-induced changes in flavin mononucleotide (FMN) in aqueous solution at different pH values, allowing for the characterization of protonated triplet-excited flavin states and differentiating them from anionic radicals or fully reduced states researchgate.netrsc.org. The sensitivity of IR spectral bands to the local environment allows TRIR to track structural dynamics, such as alterations in hydrogen-bonding networks surrounding the flavin chromophore, on ultrafast timescales nih.govrsc.org.

Femtosecond Stimulated Raman Spectroscopy (FSRS)

Femtosecond stimulated Raman spectroscopy (FSRS) is a powerful technique for obtaining vibrational spectra of transient electronic states, providing detailed structural information about photoexcited molecules researchgate.netuea.ac.ukacs.orgnih.govnih.gov. FSRS has been applied to study the photocycle of flavoproteins, such as BLUF domains, allowing researchers to probe excited-state dynamics and identify structural changes associated with light adaptation researchgate.netuea.ac.ukacs.orgnih.govnih.gov. FSRS spectra are sensitive to the hydrogen-bonding environment of the flavin chromophore, enabling the characterization of vibrational modes from both ground and excited states uea.ac.uknih.gov. By analyzing shifts in Raman active modes, FSRS can reveal subtle changes in the flavin ring structure and its interactions with the protein matrix, providing insights into the mechanism of photoactivation uea.ac.uknih.gov.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is uniquely suited for detecting and characterizing paramagnetic species, such as the flavin semiquinone radical, which is central to the this compound state nih.govspringernature.comresearchgate.netresearchgate.netbiorxiv.org. EPR and related techniques like Electron Nuclear Double Resonance (ENDOR) and Pulsed Electron-Electron Double Resonance (DEER) allow for the determination of the electronic structure, spin density distribution, and hyperfine couplings of the flavin radical nih.govresearchgate.netresearchgate.netbiorxiv.org. These parameters provide detailed information about the flavin's environment, including its interactions with nearby amino acid residues and its protonation state (neutral or anionic semiquinone) nih.govresearchgate.netbiorxiv.org. Time-resolved EPR can further track the formation and decay kinetics of short-lived flavin radicals, offering direct insights into flavin-dependent reaction mechanisms, including those initiated by light nih.gov. EPR studies have been crucial in identifying the specific redox states of flavins within proteins and elucidating electron transfer pathways nih.govspringernature.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-resolution insights into the structure, dynamics, and interactions of flavins within their protein environments oup.complos.orgcopernicus.orgacs.org. By analyzing chemical shifts, relaxation rates, and NOE (Nuclear Overhauser Effect) data, NMR can characterize the flavin's binding site, its conformational flexibility, and its interactions with surrounding amino acids oup.complos.orgcopernicus.orgacs.org. Light-induced NMR experiments can directly monitor structural changes occurring upon photoactivation, such as alterations in hydrogen bonding or protein conformation oup.comcopernicus.org. For instance, NMR has been used to distinguish between different flavin redox states (oxidized, semiquinone) based on their unique spectral signatures, and to study the dynamics of flavin-protein complexes, revealing how the cofactor influences protein structure and vice versa oup.complos.orgacs.org.

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation

X-ray crystallography and cryo-electron microscopy (cryo-EM) provide high-resolution three-dimensional structures of flavoproteins, revealing the precise atomic details of the flavin binding site and its interactions with the protein oup.comesrf.frnih.govnih.gov. These techniques can capture static snapshots of flavins in various states, including the oxidized, semiquinone, and reduced forms, as well as identify any covalent adducts that may form oup.comesrf.frnih.gov. For example, X-ray crystallography has been used to solve structures of flavoproteins containing both oxidized and neutral semiquinone flavin cofactors, allowing for direct comparison of their structural features esrf.fr. Cryo-EM provides structural information on large protein complexes and can reveal the flavin's role in multi-component systems, such as electron bifurcation complexes nih.gov. However, it is important to note that X-ray radiation can sometimes induce photoreduction or other chemical changes in the flavin cofactor during data collection, which can influence the observed structure esrf.fr.

Computational and Theoretical Approaches in Blue Flavin Research

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Hybrid QM/MM simulations offer a powerful strategy to study enzymatic reactions and photochemical processes in large biological systems like flavoproteins. In this approach, the electronically active region, typically the flavin chromophore and key nearby amino acid residues, is treated with a high level of quantum mechanics (QM), while the remainder of the protein and solvent is described by a more computationally efficient molecular mechanics (MM) force field. osti.govmdpi.com

QM/MM simulations have been instrumental in unraveling the photocycle mechanism of Blue Light Using Flavin (BLUF) domains. nih.govnih.gov Studies have proposed a mechanism initiated by a charge transfer state that drives proton transfer from a conserved tyrosine residue to the flavin, mediated by an adjacent glutamine residue. nih.govnih.gov This process is central to the formation of the light-adapted signaling state. Hybrid QM/MM molecular dynamics simulations have provided a nonequilibrium dynamical picture of this process, showing that photoexcitation of the flavin induces a forward proton-coupled electron transfer (PCET), leading to the formation of an imidic acid tautomer of a conserved glutamine (Gln50 in Slr1694). researchgate.net The subsequent rotation of this glutamine tautomer allows for a reverse PCET process that stabilizes the light-adapted state. researchgate.net

These simulations have successfully reproduced experimental spectroscopic signatures, such as the red shifts observed in the flavin's electronic absorption and the downshift in the C4=O flavin vibrational mode upon formation of the signaling state. researchgate.netacs.org For example, QM(B3LYP/cc-pVDZ)/MM(AMBER) calculations on the BLUF domain of AppA predicted a red shift of 12-16 nm in absorption and a downshift of 25 cm⁻¹ for the C4=O vibrational frequency, which are in excellent agreement with experimental observations. acs.org

Furthermore, QM/MM modeling has been applied to understand the redox properties of flavin in different protein environments, such as BLUF and Light-Oxygen-Voltage (LOV) domains. rsc.org These studies reveal how the protein environment modulates the flavin's reduction potential through specific electrostatic interactions and solvent accessibility. rsc.orgvu.nl For instance, the reorganization free energy associated with flavin reduction in a BLUF domain was calculated to be 1.31 eV, nearly as large as that of flavin mononucleotide (FMN) in water (1.5 eV), indicating significant polarization changes in the protein environment upon electron transfer. vu.nl

| System | Computational Method | Key Finding | Quantitative Result | Reference |

|---|---|---|---|---|

| AppA BLUF Domain | QM(B3LYP/cc-pVDZ)/MM(AMBER) | Calculation of spectroscopic shifts upon light activation. | 12-16 nm red shift in absorption; 25 cm⁻¹ downshift for C4=O vibration. | acs.org |

| Slr1694 BLUF Domain | Hybrid QM/MM Molecular Dynamics | Mechanism of light-adapted state formation. | Involves formation of an imidic acid tautomer of Gln50. | researchgate.net |

| BLUF Domain | Hybrid QM/MM Simulations | Calculation of reorganization free energy for flavin reduction. | 1.31 eV | vu.nl |

| BLUF Photoreceptors | QM/MM with TD-HF and Coupled Cluster | Proposed a mechanism for the very rapid photocycle and confirmed photoirreversibility. | Charge transfer state drives proton transfer from tyrosine to flavin. | nih.govnih.gov |

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used quantum chemical methods to investigate the electronic structure and spectroscopic properties of flavins. nih.govacs.org DFT is adept at calculating ground-state properties, such as molecular geometries and vibrational frequencies, while TD-DFT is a common choice for computing vertical excitation energies and simulating electronic absorption spectra. nih.govacs.orgacs.org

Numerous studies have demonstrated that TD-DFT can successfully simulate the characteristic UV/visible absorption spectra of oxidized flavins, which feature two main bands around 380 nm and 450 nm. nih.govacs.org The choice of the functional in DFT and TD-DFT calculations is crucial for accuracy. For instance, the B3LYP functional has been shown to provide adiabatic excitation energies for oxidized flavin that are consistent with experimental data. nih.govacs.org However, TD-DFT methods can sometimes overestimate excitation energies and may be less reliable for describing certain "dark" excited states, such as those with n,π* character, which are important for flavin's photophysics. nih.govacs.org

DFT-based methods, often in combination with MM (DFT/MM), have been extensively used to analyze the vibrational spectra of the flavin chromophore. nih.gov By calculating the vibrational frequencies of flavin in different hydrogen-bonding environments, researchers can assign experimental IR spectra and understand how the protein tunes the C=O stretching frequencies. nih.gov These calculations have been critical in supporting the model of glutamine tautomerization in the BLUF photocycle. nih.gov

Furthermore, DFT calculations have been employed to explore the reaction mechanisms of flavin-dependent enzymes. For example, studies have investigated the radical mechanism for the oxidation of reduced flavin by molecular oxygen. researchgate.net These calculations help to estimate the reaction barriers and determine the feasibility of proposed pathways. For the radical mechanism of flavin oxidation, the effective barrier was estimated to be about 15 kcal/mol in the gas phase and approximately 7 kcal/mol in a polar aqueous environment, supporting its viability in enzymatic systems. researchgate.net

| Application | Methodology | Key Insight | Example Finding | Reference |

|---|---|---|---|---|

| Vibrational Spectra Analysis | DFT/MM | Assigns experimental IR spectra and identifies the influence of the protein environment. | Demonstrated how varying hydrogen bond strengths tune the C=O stretching frequencies in BLUF domains. | nih.gov |

| Electronic Spectra Simulation | TD-DFT | Reproduces UV/visible absorption spectra of flavins. | B3LYP functional provides adiabatic excitation energies consistent with experiments for oxidized flavin. | nih.govacs.org |

| Reaction Mechanism Investigation | DFT | Calculates reaction energies and barriers for proposed chemical pathways. | Estimated an energy barrier of ~7 kcal/mol for the radical mechanism of flavin oxidation in a polar environment. | researchgate.net |

| Vibronic Spectra Calculation | (TD-)DFT with PCM/COSMO | Calculates vibronic absorption and emission spectra, including mode mixing and solvent effects. | Photoexcitation leads to a loss of double bond character in the polar region of the isoalloxazine ring. | acs.orgnih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful computational microscope to explore the conformational dynamics of flavoproteins and the surrounding solvent on timescales ranging from picoseconds to microseconds. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how the protein structure fluctuates and responds to events such as light absorption or changes in the flavin's redox state. acs.org

MD simulations have been crucial in understanding the conformational changes that occur in BLUF domains upon photoactivation. Following the initial photochemical events, which occur on ultrafast timescales, slower conformational changes in the protein structure are necessary to propagate the signal to downstream effector domains. nih.gov Long-time MD simulations have revealed these slower dynamics, which can occur on the millisecond timescale and are influenced by the C-terminal region adjacent to the BLUF domain. nih.govnih.gov

These simulations also provide detailed information about the hydrogen-bonding network around the flavin chromophore and how it rearranges during the photocycle. nih.gov The stability of different tautomers of key residues, such as glutamine, can be assessed, and the role of specific amino acid interactions in stabilizing the light-adapted state can be elucidated. nih.gov For instance, MD simulations of the OaPAC BLUF domain showed that the enol tautomer of Gln48 in the light state is stabilized by a strong hydrogen-bonding network with the chromophore and a nearby tyrosine. nih.gov

Furthermore, MD simulations are used to study the dynamics of water molecules within and around the protein, revealing their potential roles in mediating proton transfer pathways or stabilizing particular protein conformations. The flexibility of different regions of the protein can be quantified by calculating root-mean-square fluctuations (RMSF) of atomic positions, highlighting areas that undergo significant conformational changes upon light activation. nih.gov

| System | Simulation Type | Key Observation | Timescale | Reference |

|---|---|---|---|---|

| BLUF Proteins (general) | Classical MD | Slow conformational changes related to signaling. | Milliseconds (τ1 and τ2 phases) | nih.gov |

| OaPAC BLUF Domain | Long-time MD (5 µs) | Increased fluctuation of Trp90 near the C-terminal helix in the light state. | Microseconds | nih.gov |

| Aqueous Flavin Mononucleotide (FMN) | Hybrid QM/MM MD | Characterization of solvent response to flavin reduction. | Not specified | nih.gov |

| Dihydronicotinamide Riboside Quinone Oxidoreductase 2 (NQO2) | MD with Thermodynamic Integration | Protein dynamics are significantly altered by the flavin redox state due to changes in electrostatic interactions. | Not specified | frontiersin.org |

Computational Analysis of Spectroscopic Signatures and Reaction Pathways

A key application of computational chemistry in this compound research is the interpretation and analysis of experimental spectroscopic data. By calculating spectroscopic properties for proposed intermediate structures, researchers can validate or refute mechanistic hypotheses. nih.govresearchgate.net

Computational analysis of excited-state Raman spectra, for example, has been used to probe the hydrogen-bonding environment of the flavin chromophore in its excited state. nih.govacs.org These calculations show that the excited flavin's vibrational frequencies are highly sensitive to its interactions with the surrounding protein, making them an excellent probe for the subtle structural changes that occur between the dark- and light-adapted states. nih.govacs.org This approach has provided strong computational support for the glutamine tautomerization model in the BLUF photocycle. nih.govacs.org

Similarly, the calculation of IR difference spectra using DFT/MM methods allows for a direct comparison with experimental Fourier-transform infrared (FTIR) spectroscopy data. nih.gov This has been used to identify the vibrational signatures of specific functional groups, such as the C=O of glutamine and the C=N of its imidic acid tautomer, providing evidence for this key chemical step in the photoactivation mechanism. nih.govvu.nl

Beyond spectroscopy, computational methods are used to map out entire reaction pathways, identifying transition states and intermediate species. researchgate.netacs.org For the BLUF photocycle, quantum chemical calculations have detailed the proton-coupled electron transfer (PCET) reaction between the flavin and the conserved tyrosine residue. researchgate.net These studies can determine whether the transfer is concerted or stepwise and calculate the associated energy barriers. For other flavoenzymes, computational studies have explored various noncanonical reaction mechanisms where the flavin may act as an acid/base catalyst or form covalent intermediates, expanding our understanding of the chemical versatility of this cofactor. mdpi.com The investigation of radical mechanisms, such as the oxidation of reduced flavin by molecular oxygen, involves calculating potential energy surfaces for different spin states to find the most favorable reaction pathway. acs.orgnih.gov

| Feature Analyzed | Computational Approach | System/Process | Insight Gained | Reference |

|---|---|---|---|---|

| Excited-State Raman Spectra | Model Calculations | Slr1694 BLUF Domain (DA vs. LA states) | Vibrational frequencies of excited flavin are sensitive probes of the hydrogen-bond arrangement; supports glutamine tautomerization model. | nih.govacs.orgvu.nl |

| IR Difference Spectra | FTIR and QM/MM Calculations | BLUF Photoreceptors | Identified vibrational bands corresponding to glutamine tautomerization (C=O vs. C=N stretches). | nih.govvu.nl |

| Photocycle Reaction Pathway | CASSCF, MCQDPT2 | Light, Oxygen, and Voltage (LOV) Domains | Modeled the S-C4a covalent adduct formation in the triplet state. | researchgate.net |

| Flavin Oxidation Mechanism | Quantum Chemistry (DFT) | Oxidation of reduced flavin by O₂ | Characterized the radical mechanism, including initiation, propagation, and termination steps, and estimated reaction barriers. | acs.orgnih.gov |

Biological Systems Utilizing Blue Flavin Photoreception

Blue Light Using Flavin (BLUF) Domains

BLUF domains are a class of flavin-binding proteins that function as light-activated molecular switches, responding to blue light nih.govnih.govresearchgate.net. They are found in bacteria, archaea, and some eukaryotes, often coupled to various effector domains that mediate diverse cellular responses, such as regulating gene expression or enzyme activity nih.govpnas.orgmdpi.com.

Photoreaction Mechanisms in BLUF Proteins

The photoreaction in BLUF domains is initiated by the absorption of blue light by the flavin chromophore, typically FAD pnas.orgmdpi.comfrontiersin.org. This absorption leads to a transient excited state, which then undergoes a unique two-way proton-coupled electron transfer (PCET) mechanism researchgate.netpnas.org. A key feature of the BLUF photocycle is the rearrangement of hydrogen bonds within the flavin-binding pocket, particularly involving conserved residues such as tyrosine (Tyr) and glutamine (Gln) mdpi.comfrontiersin.orgnih.gov. This rearrangement results in a characteristic red-shift of the flavin's absorption spectrum by approximately 10–15 nm, signaling the transition to an active state pnas.orgresearchgate.netnih.govacs.org. Crucially, the flavin chromophore remains in its oxidized state throughout this process, distinguishing it from other flavin-based photoreceptors nih.govnih.govacs.org. The conserved Tyr residue donates an electron to the excited flavin, forming a transient radical pair, which is stabilized by proton transfer mediated by Gln researchgate.netpnas.orgnih.gov.

Signal State Formation and Recovery Kinetics

Following photoexcitation, BLUF domains transition into a signaling state that can persist for seconds to minutes before returning to the dark state nih.govpnas.orgresearchgate.netnih.gov. The kinetics of this recovery process are highly variable among different BLUF proteins, ranging from seconds (e.g., PixD) to tens of minutes (e.g., AppA) pnas.orgresearchgate.netnih.gov. This recovery is often limited by the rearrangement of hydrogen bonds, and its rate can be influenced by factors such as pH and the presence of specific amino acid residues acs.org. The formation of the signaling state is typically characterized by a quantum yield of around 0.66 researchgate.net.

Light, Oxygen, Voltage (LOV) Domains

LOV domains are a subfamily of the Per-ARNT-Sim (PAS) superfamily and are widely distributed across bacteria, fungi, and plants pnas.orgbiorxiv.orgfu-berlin.deacs.orgfrontiersin.orgresearchgate.netacs.orgacs.orgresearchgate.net. They primarily bind FMN or, less commonly, FAD, and act as blue-light sensors fu-berlin.deacs.orgresearchgate.netnih.gov. LOV domains are key components of photoreceptors like phototropins, which regulate phototropism and chloroplast movement in plants pnas.orgfu-berlin.denih.govoup.comresearchgate.net.

The primary photoreaction in LOV domains involves the formation of a covalent adduct between the C4a atom of the flavin chromophore and a conserved cysteine residue within the protein acs.orgacs.orgnih.govresearchgate.netuni-regensburg.deuni-regensburg.de. This reaction typically proceeds via a triplet excited state of the flavin, although direct photoadduct formation from the singlet excited state has also been observed in some cases acs.org. The formation of this Cys-flavin adduct induces significant structural rearrangements, including changes in hydrogen bonding networks and the conformation of an adjacent helical element (Jα helix), which propagate to the protein surface to signal downstream events frontiersin.orgacs.org. The lifetime of the signaling state in LOV domains can vary considerably, from seconds to days, depending on the specific protein and its surrounding amino acid residues biorxiv.orgnih.gov.

Cryptochromes (CRY)

Cryptochromes are flavoproteins that play critical roles in regulating circadian rhythms, photomorphogenesis, and magnetoreception in plants and animals oup.comwikipedia.orgresearchgate.netnih.govplos.organnualreviews.org. They are structurally related to DNA photolyases, enzymes involved in DNA repair, but have lost their catalytic activity in eukaryotes wikipedia.orgnih.gov. Cryptochromes typically bind FAD as their chromophore researchgate.netwikipedia.orgplos.orgnih.gov.

The activation mechanism of cryptochromes is generally understood to involve the photoreduction of the bound FAD cofactor upon absorption of blue light plos.orgnih.gov. This process typically involves intramolecular electron transfer from conserved tryptophan residues to the excited flavin, generating a semireduced flavin radical intermediate plos.orgnih.govfrontiersin.org. This light-induced redox state change triggers conformational alterations, leading to downstream signaling events such as protein phosphorylation and oligomerization, which are crucial for their function in regulating gene expression and circadian timing wikipedia.orgnih.govfrontiersin.org.

Other Flavin-Dependent Photoreceptors and Their Diversified Roles

Beyond the core BLUF, LOV, and CRY families, flavins are integral to other photoreceptor systems. Phototropins , for instance, are a prominent class of LOV domain-containing proteins that mediate phototropism—the directional growth of plants towards a light source—and chloroplast relocation in response to blue light pnas.orgoup.comresearchgate.net.

Other flavin-dependent photoreceptors contribute to a wide range of biological processes. For example, the BLUF domain protein AppA in Rhodobacter sphaeroides regulates the switch between photosynthesis and aerobic respiration in response to blue light and redox signals pnas.orgresearchgate.net. In cyanobacteria, BLUF domains are involved in controlling phototaxis and regulating gene expression related to photosynthesis nih.govresearchgate.netnih.gov. Cryptochromes, besides their roles in circadian rhythms and plant development, are also implicated in magnetoreception in some animals, utilizing a light-dependent radical-pair mechanism wikipedia.orgnih.gov. The diversity in their modular architectures allows these flavin-based photoreceptors to be adapted for numerous cellular functions, making them valuable tools in optogenetics and bioengineering nih.govresearchgate.netnih.govrsc.org.

Data Tables

Table 1: Comparison of Major Flavin-Based Photoreceptor Families

| Feature | BLUF Domains | LOV Domains | Cryptochromes (CRY) |

| Chromophore | FAD (primarily), FMN | FMN (primarily), FAD | FAD |

| Primary Photoreaction | PCET, H-bond rearrangement, red-shift | Cys-flavin adduct formation (via triplet state) | Flavin photoreduction, radical pair formation |

| Flavin Redox State | Oxidized | Oxidized | Changes from oxidized to semireduced (radical) |

| Signaling State Lifetime | Seconds to minutes | Seconds to days | Varies; can be minutes to hours |

| Key Conserved Residues | Tyr, Gln, Met/Trp | Cys, Gln | Trp triad/tetrad |

| General Functions | Gene regulation, enzyme activity control, phototaxis | Phototropism, chloroplast movement, circadian rhythms | Circadian rhythms, photomorphogenesis, magnetoreception |

| Structural Class | Ferredoxin-like fold | PAS superfamily subset | Photolyase homology region (PHR) + C-terminal domain |

Emerging Concepts and Future Research Directions

Engineering of Flavin-Based Photoreceptors for Functional Modulation

The inherent properties of flavins, particularly their ability to absorb blue light and undergo photochemical reactions, make them excellent candidates for engineering photoreceptor systems with tailored functions researchgate.netnih.govnih.gov. Researchers are actively engaged in modifying flavin-binding pockets within proteins or altering the flavin chromophore itself to achieve specific light-sensing capabilities. For instance, studies are exploring how to modulate the photoactivation mechanisms of BLUF and LOV domains, which typically involve subtle rearrangements of hydrogen bonds around the flavin chromophore rather than covalent modification nih.govnih.govstfc.ac.ukacs.org. Engineering efforts aim to enhance sensitivity to specific blue light wavelengths, alter signaling kinetics, or introduce new functionalities, such as fluorescence or photo-switchable enzymatic activity researchgate.netpnas.org. This includes designing artificial flavin-protein systems that mimic or surpass the performance of natural photoreceptors for precise control over biological processes rsc.org.

Novel Applications in Optobiology and Synthetic Biology

Flavin-based photoreceptors are increasingly being exploited in optobiology and synthetic biology due to their responsiveness to blue light, a readily accessible and minimally invasive stimulus researchgate.netnih.govresearchgate.netkarger.com. Their applications range from developing novel biosensors and reporters to creating sophisticated optogenetic tools for controlling cellular behavior. For example, engineered flavin-based systems can be used to regulate gene expression, protein activity, or cellular signaling pathways in response to blue light researchgate.netresearchgate.net. The ability of flavins to act as fluorescent reporters also opens avenues for advanced imaging techniques and nanoscopy researchgate.net. Furthermore, the integration of flavin photoreceptors into synthetic circuits allows for the creation of light-controlled biological machines and complex regulatory networks researchgate.net.

Unraveling Complex Multi-Scale Dynamics in Flavin-Protein Systems

Understanding the intricate dynamics of flavin-protein interactions is crucial for deciphering their function and for successful engineering efforts stfc.ac.ukacs.orgkarger.com. These systems exhibit complex behaviors across multiple timescales, from ultrafast electron and proton transfer events occurring in picoseconds to slower conformational changes that can persist for seconds or minutes nih.govnih.govstfc.ac.ukacs.org. Techniques such as time-resolved spectroscopy, including femtosecond transient absorption and time-resolved infrared spectroscopy, are employed to capture these rapid events and map the dynamic changes in the flavin chromophore and its surrounding protein environment stfc.ac.ukacs.org. Investigating these multi-scale dynamics helps elucidate the precise mechanisms of signal transduction and the role of environmental factors, such as hydrogen bonding networks, in modulating flavin photoreceptor activity nih.govnih.govacs.org.

Theoretical Advancements in Flavin Photochemistry and Catalysis

Theoretical and computational approaches play a vital role in advancing our understanding of flavin photochemistry and catalysis nih.govnih.govnih.gov. Quantum mechanical (QM) and QM/molecular mechanics (QM/MM) calculations are instrumental in modeling the electronic structure, excited-state dynamics, and reaction pathways of flavins within their protein environments nih.govacs.org. These theoretical studies help to interpret experimental spectroscopic data, predict the effects of mutations on flavin function, and design novel flavin-based catalysts or photoswitches nih.govacs.org. Advancements in computational methods are enabling more accurate simulations of proton-coupled electron transfer, hydrogen bond rearrangements, and other key photochemical processes, thereby providing deeper insights into the fundamental principles governing flavin-mediated light sensing and catalysis.

Q & A

Basic Research Questions

Q. What experimental techniques are essential for characterizing flavin’s redox states and photochemical properties in blue light receptors?

- Methodological Answer : Utilize UV-visible spectroscopy to monitor absorbance maxima (e.g., 450 nm for oxidized flavin, spectral shifts for reduced states) and transient absorption spectroscopy to track photocycle dynamics . Combine with site-directed mutagenesis (e.g., replacing Cys39 in phototropin’s LOV domains) to probe flavin-protein interactions . X-ray crystallography or cryo-EM can resolve structural changes during redox transitions .

Q. How can researchers reconcile contradictions between computational predictions and experimental data in flavin-protein electrostatic tuning?

- Methodological Answer : Compare high-resolution structural data (e.g., X-ray crystallography of flavin-binding pockets) with computational electrostatic maps. For example, highlights discrepancies where predicted strong red shifts from positive charges near flavin’s N5/O4 atoms yielded modest blue shifts experimentally. Use hybrid QM/MM simulations to model protonation states of residues like Glu148 and Asp148, which may neutralize electrostatic effects .

Advanced Research Questions

Q. What methodologies resolve the interplay between flavin’s redox states and protein conformational dynamics in cryptochromes?

- Methodological Answer : Apply combined ED analysis and RMSD/RMSP metrics from molecular dynamics (MD) simulations to compare oxidized (F) and reduced (FH⁻) flavin states. For example, demonstrates distinct dynamics in NQO2 enzyme systems using QM/MM trajectories. Pair this with time-resolved EPR to detect radical pair intermediates (e.g., FAD-Trp triad in cryptochromes) .

Q. How can mutational analysis elucidate the role of specific residues in flavin’s photochemical reactivity?

- Methodological Answer : Design mutants (e.g., Cys39Ala in phototropin’s LOV domains) and measure photocycle recovery rates using stopped-flow spectroscopy. shows that Cys39 is critical for forming a flavin-cysteinyl adduct, and its removal abolishes light sensitivity. Cross-validate with FTIR to detect covalent bond formation between flavin and cysteine .

Q. What strategies address challenges in modeling flavin-cofactor binding in NADPH oxidases (NOX)?

- Methodological Answer : Integrate AlphaFold-predicted structures with experimental models (e.g., PDB 8GZ3) to refine cofactor-binding domains. highlights deviations in NADPH-binding regions between computational and experimental NOX2 DH domain structures. Use energy minimization and hydrogen-bond network analysis to optimize flavin positioning .

Data Analysis & Interpretation

Q. How should researchers analyze transient absorption signals in flavin photocycles to avoid artefacts?

- Methodological Answer : Monitor pump energy fluctuations, white-light chirp, and stimulated Raman scattering to exclude artefacts (e.g., "millisecond constant" errors). Use global kinetic fitting to deconvolute overlapping signals (e.g., flavin photoproducts vs. free flavin) . Reference ’s spectral analysis protocols for time-resolved data.

Q. What statistical tools validate hypotheses about flavin’s role in magnetoreception via radical pair mechanisms (RPM)?

- Methodological Answer : Apply quantum mechanical modeling to assess RPM sensitivity to magnetic fields, as in . Pair with electrophysiology (e.g., Drosophila cryptochrome studies) to test behavioral responses under bichromatic irradiation (blue/green light) . Use ANOVA to compare flavin photoreduction rates across experimental conditions .

Experimental Design & Reproducibility

Q. How can structural flexibility in flavin-binding domains be incorporated into experimental design?

- Methodological Answer : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map dynamic regions (e.g., linker residues 390–395 in NOX2’s DH domain). identifies unstructured regions affecting domain interaction—design cross-linking experiments (e.g., disulfide trapping) to stabilize conformations for crystallography .

Q. What protocols ensure reproducibility in flavoprotein purification and cofactor analysis?

- Methodological Answer : Follow ’s HPLC-based flavin extraction: heat-denature proteins (e.g., CbiY), isolate cofactors, and compare retention times to FMN/FAD standards. Validate purity via absorbance ratios (A₂₇₀/A₄₅₀ < 1.5 for FMN) and mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.